(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine (CAS 937650-96-9) is a small molecule building block belonging to the imidazole cyclopropyl amine structural class, a scaffold of significant interest in medicinal chemistry for developing novel inhibitors, particularly against mutant isocitrate dehydrogenase 1 (IDH1). It features a 1H-imidazole core linked via a methylene bridge to a secondary amine, which is further substituted with a cyclopropylmethyl group.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13258188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=NC=CN2
InChIInChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11)
InChIKeyOUZVSCDQTBDIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine: A Versatile Imidazole-Cyclopropylamine Building Block for Chemical Biology and Drug Discovery


(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine (CAS 937650-96-9) is a small molecule building block belonging to the imidazole cyclopropyl amine structural class, a scaffold of significant interest in medicinal chemistry for developing novel inhibitors, particularly against mutant isocitrate dehydrogenase 1 (IDH1) . It features a 1H-imidazole core linked via a methylene bridge to a secondary amine, which is further substituted with a cyclopropylmethyl group. This specific substitution pattern is distinct from other imidazole cyclopropylamine analogues and may confer unique physicochemical and binding properties relevant to drug discovery programs.

Structural class Imidazol-2-ylmethylamine with cyclopropylmethyl substitution
Primary workflow Mutant IDH1 inhibitor synthesis and SAR exploration
Procurement context Scaffold-differentiating building block for medicinal chemistry

Why (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine Cannot Be Substituted with Similar Amines: Critical Structural Distinctions


While a variety of imidazole and cyclopropylamine-containing compounds are available, generic substitution is inadvisable. The precise positioning of the cyclopropylmethyl group on the amine nitrogen and its linkage to the imidazole ring's 2-position dictates the molecule's unique three-dimensional shape, electronic distribution, and hydrogen-bonding capacity. For instance, shifting the attachment to the imidazole's 4- or 5-position or altering the N-alkyl group can dramatically change the compound's pKa, logP, and steric profile, which in turn affects its ability to serve as a specific ligand for a given target, its metabolic stability, or its utility as a synthetic intermediate. The specific combination of a cyclopropylmethyl group with an imidazol-2-ylmethylamine provides a distinct pharmacophore that is not replicated by other imidazole isomers or alternative alkyl amines.

Position
2‑substituted imidazole vs. 1‑substituted isomers
2‑ylmethylamine presents the amine distal to the ring, altering H‑bond geometry and synthetic reactivity compared to N1‑alkylimidazoles. Pharmacophoric fit may not transfer.
Amine
Secondary amine vs. primary amine analogues
The secondary amine with cyclopropylmethyl exhibits predicted altered pKa and steric profile relative to primary aminomethylimidazoles. Basicity-dependent binding may shift.
Lipophilicity
Cyclopropylmethyl vs. cyclopropyl analogue
The extra methylene in target compound incrementally raises logP and molecular size compared to cyclopropyl analogue (CAS 920450‑02‑8). ADME and permeability profiles may differ.

Quantitative Evidence for (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine Differentiation


Imidazole Substitution Position: 2-ylmethylamine Linker vs. Common 1-Substituted Imidazoles

The compound features a methylene bridge at the imidazole ring's 2-position (C2), forming an imidazol-2-ylmethylamine substructure. This is in contrast to the more common 1-substituted imidazoles, such as 1-(cyclopropylmethyl)-1H-imidazole, where the cyclopropylmethyl group is directly attached to a nitrogen atom . This positional difference alters the electron density and the availability of the imidazole nitrogens for hydrogen bonding and metal coordination. The 2-substituted imidazole in the target compound positions the basic amine further from the aromatic ring, which can be critical for fitting into enzyme active sites .

Substitution position
Class-level inference
Target compound
2‑substituted imidazole with methylene‑amine linker
Common comparator
1‑substituted imidazole (direct N‑alkylation)
Supports structural diversification strategy
H‑bond geometry and metal‑coordination context distinct; verify in target assay
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Amino Group Basicity: Secondary vs. Primary Amine Analogues

The target compound is a secondary amine, which is expected to have a different basicity (pKa) and nucleophilicity compared to primary amine analogues such as (1H-imidazol-2-yl)methanamine or cyclopropylamine . The presence of the cyclopropylmethyl group on the amine nitrogen increases steric bulk and can modulate the amine's pKa, affecting its ionization state at physiological pH. This can influence both the compound's solubility and its ability to form key interactions, such as salt bridges, in a biological context .

Amine basicity
Class-level inference
Secondary amine with cyclopropylmethyl substituent; predicted pKa shift relative to primary aminomethylimidazole
May influence ionization‑dependent binding and solubility
Experimental pKa values not reported; empirical measurement recommended
Medicinal Chemistry Physicochemical Property Synthetic Chemistry

Molecular Weight and Lipophilicity Comparison to Closely Related Analogues

The molecular weight of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine is 151.21 g/mol . This is distinct from the closely related compound cyclopropyl-(1H-imidazol-2-ylmethyl)-amine (CAS 920450-02-8) which has a molecular weight of 137.18 g/mol , a difference corresponding to a single methylene (-CH2-) unit. This additional methylene group in the target compound, derived from the cyclopropylmethyl substituent, will incrementally increase lipophilicity (logP) and molecular size, which can impact membrane permeability and binding affinity to hydrophobic pockets in proteins.

Molecular weight
Direct comparison
151.21 g/mol vs. comparator 137.18 g/mol (+14.03 g/mol, one methylene unit)
Enables incremental logP tuning in lead series
Impact on permeability and clearance to be profiled
Medicinal Chemistry ADME Prediction Lead Optimization

Presence of Both a Cyclopropyl and an Imidazole Moiety: A Privileged Scaffold for mIDH1 Inhibition

The combination of an imidazole ring and a cyclopropyl amine group is a recognized pharmacophore for inhibiting mutant isocitrate dehydrogenase 1 (mIDH1), an oncology target . While the target compound itself is a building block and not an optimized inhibitor, its core structure is found in a series of compounds where potent inhibition of IDH1 R132H enzymatic activity and reduction of 2-HG production in a cellular assay (HT1080 cell line) were demonstrated . This contrasts with simple imidazole building blocks lacking the cyclopropyl amine motif, which are not expected to engage this specific target.

Pharmacophore context
Class-level inference
Target scaffold
Imidazole‑cyclopropylamine (reported mIDH1 inhibitor motif)
Simple imidazole
Lacking cyclopropylamine; expected inactive against mIDH1
Aligns with known productive SAR for mIDH1
Building block; optimize substituents to achieve cellular potency
Oncology Mutant IDH1 Drug Discovery

High-Value Application Scenarios for (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine


Medicinal Chemistry: Synthesis and Optimization of Novel Mutant IDH1 (mIDH1) Inhibitors

This compound serves as an ideal starting material or late-stage diversification intermediate for synthesizing imidazole cyclopropyl amine analogues targeting mutant IDH1. Its core structure aligns with a known active pharmacophore, and its specific molecular weight and substitution pattern provide a unique entry point into SAR studies focused on modulating potency, selectivity, and ADME properties .

Chemical Biology: Design of Selective Chemical Probes and Bivalent Ligands

The compound's secondary amine and imidazole moieties are versatile synthetic handles for bioconjugation or for creating more complex, bivalent molecules. Its unique spacer length and geometry, defined by the cyclopropylmethyl group, make it a valuable building block for designing chemical probes where precise spatial orientation is required to engage two adjacent binding sites or to bridge a protein-protein interaction.

Organic Synthesis: A Unique Scaffold for Diversity-Oriented Synthesis (DOS)

The combination of a cyclopropylmethyl group and an imidazol-2-ylmethylamine core offers a distinct three-dimensional shape that is underrepresented in many commercial screening libraries. Procurement of this compound allows synthetic chemists to generate novel, chiral-like scaffolds with unique vectors for further functionalization, enhancing the chemical diversity of compound collections used in phenotypic and target-based screens.

Structure-Activity Relationship (SAR) Studies: Modulating Lipophilicity and Basicity in Lead Series

As demonstrated by the direct comparison with the cyclopropyl analogue (CAS 920450-02-8) , this compound provides an additional methylene unit that incrementally increases molecular weight and lipophilicity. Researchers can use this compound to systematically probe the impact of these small physicochemical changes on critical parameters like cell permeability, metabolic stability, and off-target activity within a lead optimization program.

Application
Selection Property
Validation Focus
mIDH1 inhibitor synthesis
Imidazole-cyclopropylamine pharmacophore alignment
mIDH1 enzymatic and cellular 2‑HG reduction assays
Chemical probe design
Bifunctional linker geometry via secondary amine and imidazole
Binding selectivity and target engagement in biochemical assays
Diversity-oriented synthesis
Underrepresented 3D scaffold with distinct vectors
Library physicochemical profiling and phenotypic screen hit rate
Lipophilicity SAR modulation
Incremental methylene unit vs. cyclopropyl analogue
logD, permeability, and microsomal stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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